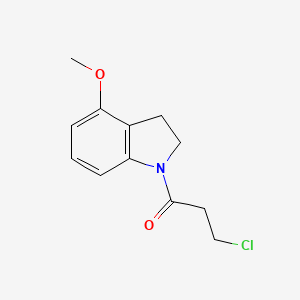

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMCCTMMFKINQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one typically involves:

Step 1: Synthesis of 4-methoxyindoline

The 4-methoxyindoline moiety can be prepared by reduction of 4-methoxyindole or through cyclization reactions starting from appropriate aniline derivatives bearing a methoxy substituent at the para position.Step 2: Preparation of 3-Chloropropanoyl chloride or equivalent

The chloropropanone side chain is introduced via the acid chloride of 3-chloropropionic acid or by direct halogenation of the corresponding propanone.Step 3: N-Alkylation or Acylation of 4-methoxyindoline

The key step is the reaction of 4-methoxyindoline with 3-chloropropanoyl chloride under controlled conditions to form the amide or ketone linkage at the nitrogen atom of the indoline ring, yielding this compound.

Detailed Preparation Method

Based on analogous syntheses of related compounds (e.g., 3-chloro-1-(morpholin-4-yl)propan-1-one), the preparation can be outlined as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methoxyindoline, 3-Chloropropanoyl chloride, inert solvent (e.g., dichloromethane), base (e.g., triethylamine), inert atmosphere | The reaction is conducted by slowly adding 3-chloropropanoyl chloride to a stirred solution of 4-methoxyindoline and base in an inert solvent under nitrogen or argon atmosphere to prevent side reactions. The base neutralizes the formed HCl. |

| 2 | Stirring at low temperature (0–5 °C) initially, then room temperature for several hours | Low temperature controls the reaction rate and minimizes side reactions. The mixture is then allowed to warm to room temperature to complete the reaction. |

| 3 | Work-up: aqueous quench, extraction, drying, and purification | After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization. |

Reaction Mechanism Insights

- The nitrogen atom of the 4-methoxyindoline acts as a nucleophile attacking the electrophilic carbonyl carbon of the 3-chloropropanoyl chloride.

- The intermediate tetrahedral complex collapses, releasing chloride ion and forming the amide bond.

- The chlorine atom on the propanone side chain remains intact, allowing further functionalization if desired.

Comparative Analysis with Related Compounds

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or DMF | Solvent choice affects solubility and reaction rate |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed during acylation |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction kinetics and selectivity |

| Reaction Time | 4–12 hours | Depends on scale and reagent purity |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Purification | Column chromatography, recrystallization | Ensures product purity |

Research Findings and Optimization Notes

- Yield Optimization: Using anhydrous conditions and slow addition of acid chloride improves yield and purity by minimizing side reactions such as hydrolysis or polymerization.

- Solvent Effects: Polar aprotic solvents like DMF can increase reaction rates but may complicate purification; dichloromethane offers a balance of reactivity and ease of removal.

- Base Selection: Triethylamine is preferred for its solubility and ease of removal; inorganic bases like K2CO3 are used in some related syntheses but may require filtration steps.

- Temperature Control: Maintaining low temperature during addition prevents decomposition of sensitive intermediates.

- Purification: Silica gel chromatography with gradient elution or recrystallization from ethanol or ethyl acetate yields high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClO

- Molecular Weight : 198.64 g/mol

- CAS Number : 2091606-97-0

The compound features a chloro group and a methoxyindole moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Cancer Research

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis:

- Sphingosine 1-phosphate (S1P) Modulation : The compound exhibits activity in modulating S1P receptors, which are implicated in cancer cell proliferation and survival . This modulation can potentially lead to apoptotic effects on cancer cells, making it a candidate for therapeutic strategies against various cancers.

Neuropharmacology

The compound's structural characteristics suggest potential neuropharmacological applications:

- Neuroprotective Effects : Studies have shown that derivatives of indoline compounds can exhibit neuroprotective effects, which may be relevant for conditions such as neurodegenerative diseases . The ability to influence neurobiological pathways positions this compound as a candidate for further exploration in neuropharmacology.

Drug Development

The synthesis of this compound can be considered a step towards developing new therapeutic agents:

- Lead Compound for Synthesis : As a lead compound, it can be modified to enhance efficacy or reduce toxicity. Its unique structure provides a scaffold for the design of new derivatives with improved pharmacological profiles.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized various derivatives of indoline-based compounds, including this compound, and evaluated their biological activity against cancer cell lines. The findings demonstrated that certain derivatives exhibited significant anti-proliferative effects, suggesting the potential for these compounds in cancer therapy.

Case Study 2: QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of indoline derivatives. These studies indicate that modifications to the methoxy group can significantly influence the compound's interaction with biological targets, emphasizing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Thiophene and dichlorophenyl derivatives () employ Friedel-Crafts acylation, whereas dibenzazepine analogs () use N-acylation. The 4-methoxyindolinyl group in the target compound likely requires similar catalytic or base-driven conditions.

- Reactivity : Electron-withdrawing substituents (e.g., dichlorophenyl in ) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks. Conversely, electron-donating groups like methoxyindoline may stabilize intermediates in cyclization or substitution reactions.

Key Observations :

- Antioxidant Activity : Dibenzazepine derivatives () demonstrate radical scavenging, suggesting that the indoline moiety in the target compound could be modified for similar applications.

- Psychoactive Byproducts : The 4-methylphenyl derivative () underscores the importance of purity control in synthesis, as residual intermediates may form bioactive contaminants.

Physicochemical Properties

Key Observations :

- The methoxyindolinyl group likely increases molecular weight and lipophilicity compared to simpler aryl derivatives.

- Hexylthio-substituted analogs () exhibit high LogP values, suggesting the target compound may require formulation optimization for bioavailability.

Biological Activity

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro substituent and a methoxy group on an indoline structure, which contributes to its biological properties. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 235.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Notum : The compound acts as a selective inhibitor of Notum, an enzyme involved in Wnt signaling pathways. This inhibition is crucial for regulating cellular processes such as proliferation and differentiation .

- Cytotoxic Effects : In vitro studies have shown that the compound induces cytotoxicity in cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer), with IC50 values indicating potent antiproliferative effects .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of this compound against several cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth, with varying degrees of potency.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.6 |

| MCF7 | 8.2 |

| HepG2 | 10.0 |

Toxicity Assessment

In toxicity assessments, the compound showed minimal cytotoxicity towards non-cancerous human peripheral blood mononuclear cells at concentrations up to 5200 µM, indicating a favorable safety profile .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound were evaluated in mouse models. The compound exhibited good plasma stability, with a half-life exceeding 4 hours in circulation, suggesting potential for therapeutic use .

Table 3: Metabolic Pathway Overview

| Metabolite | Description |

|---|---|

| M1 | Di-oxygenation metabolite |

| M2 | Mono-oxygenation metabolite |

| M3 | Minor metabolite |

| M4 | Amide hydrolysis and dehydrogenation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.